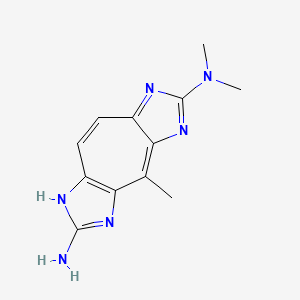

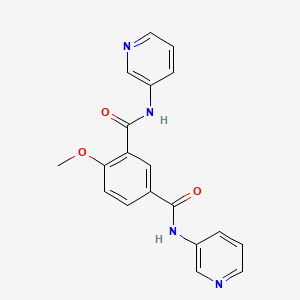

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Übersicht

Beschreibung

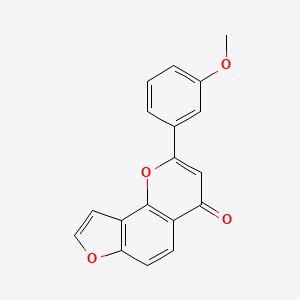

Angolensin ®: ist eine natürlich vorkommende Isoflavonoid-Verbindung, die in Pflanzen der Art Pterocarpus vorkommt, wie z. B. Pterocarpus angolensis und Pterocarpus indicus . Es ist bekannt für seine potenziellen biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften . Angolensin ® ist ein selektiver Ligand für Östrogenrezeptor-Dimere, der sich speziell auf das Heterodimer richtet, das aus Östrogenrezeptor Alpha und Östrogenrezeptor Beta gebildet wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Angolensin ® kann durch die Friedel-Crafts-Reaktion unter Verwendung von Resorcindimethyläther und p-Methoxyhydratropinsäurechlorid synthetisiert werden . Die Reaktion beinhaltet die Bildung von Angolensinmonomethylether, der weiterverarbeitet werden kann, um Angolensin ® selbst zu erhalten . Eine andere Methode verwendet Resorcindibenzylether, gefolgt von einer abschließenden Debenzylierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von Angolensin ® beinhaltet typischerweise die Extraktion der Verbindung aus pflanzlichen Quellen wie dem Holz und der Rinde von Pterocarpus-Arten . Der Extraktionsprozess kann Lösemittelextraktion, Reinigung und Kristallisation umfassen, um hochreines Angolensin ® zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Angolensin ® can be synthesized through the Friedel-Crafts reaction using resorcinol dimethyl ether and p-methoxy hydratropic acid chloride . The reaction involves the formation of angolensin monomethyl ether, which can be further processed to obtain angolensin ® itself . Another method involves the use of resorcinol dibenzyl ether, followed by final debenzylation .

Industrial Production Methods: Industrial production of angolensin ® typically involves the extraction of the compound from plant sources, such as the wood and bark of Pterocarpus species . The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity angolensin ®.

Analyse Chemischer Reaktionen

Reaktionstypen: Angolensin ® durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Angolensin ® kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Angolensin ® in seine reduzierten Formen umwandeln, wie z. B. Dihydroangolensin.

Substitution: Angolensin ® kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren oder Basen beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen von Angolensin ®.

Wissenschaftliche Forschungsanwendungen

Angolensin ® hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in Compound-Screening-Bibliotheken und Metabolomik-Studien verwendet.

Medizin: Untersucht für seine krebshemmenden und entzündungshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Angolensin ® übt seine Wirkung aus, indem es selektiv an Östrogenrezeptor-Dimere bindet, insbesondere an das Heterodimer, das aus Östrogenrezeptor Alpha und Östrogenrezeptor Beta gebildet wird . Diese Bindung hemmt die Zellproliferation in Brust- und Prostatakrebszellen, die beide Rezeptoren co-exprimieren . Die beteiligten molekularen Ziele und Pfade umfassen den Östrogenrezeptor-Signalweg, der die Genexpression und die zellulären Reaktionen auf Östrogen reguliert .

Wirkmechanismus

Angolensin ® exerts its effects by selectively binding to estrogen receptor dimers, specifically the heterodimer formed by estrogen receptor alpha and estrogen receptor beta . This binding inhibits cell proliferation in breast and prostate cells that co-express both receptors . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cosmosiin (Apigenin-7-glucosid): Ein weiteres Phytoöstrogen, das selektiv Östrogenrezeptor-Dimere aktiviert.

Genistein: Ein Isoflavonoid mit ähnlichen östrogenrezeptor-modulierenden Eigenschaften.

Daidzein: Ein weiteres Isoflavonoid mit östrogener Aktivität.

Einzigartigkeit von Angolensin ®: Angolensin ® ist einzigartig in seiner selektiven Aktivierung von Östrogenrezeptor Alpha und Östrogenrezeptor Beta Heterodimeren bei bestimmten Konzentrationen . Diese selektive Bindung macht es zu einer wertvollen Verbindung für die Untersuchung der biologischen Rollen von Östrogenrezeptor-Dimeren und ihrer potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOJFDRSZSSKOG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356310 | |

| Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-27-5 | |

| Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)

![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)

![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)